molecular formula C16H13F3N4OS B2948418 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034345-01-0

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Katalognummer: B2948418
CAS-Nummer: 2034345-01-0
Molekulargewicht: 366.36
InChI-Schlüssel: LIRYAPPNMFPCDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C16H13F3N4OS and its molecular weight is 366.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C16H14F3N3OS
  • Molecular Weight : 355.36 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits several mechanisms contributing to its biological activity:

  • Antimicrobial Activity : The trifluoromethyl group enhances the compound's lipophilicity, which improves membrane permeability and antimicrobial efficacy. Studies have shown that related pyrazole derivatives possess significant antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus, with low minimum inhibitory concentrations (MIC) .
  • Anticancer Properties : Analogous compounds have demonstrated potent anticancer activity through various pathways:
    • Inhibition of Cell Proliferation : Compounds with similar structures have shown IC50 values in the low micromolar range against multiple cancer cell lines, including MCF-7 and A549 .
    • Induction of Apoptosis : Evidence suggests that these compounds can increase caspase-3 levels, promoting apoptosis in tumor cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance. For instance, molecular docking studies have indicated strong binding affinities to targets such as VEGFR-2 and other kinases involved in tumor growth .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus0.5
AnticancerMCF-75.85
Apoptosis InductionA5493.0
Enzyme InhibitionVEGFR-24.53

Case Studies

  • Anticancer Efficacy : A study evaluated the antiproliferative effects of various benzamide derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Resistance : Another research highlighted the low tendency for bacteria to develop resistance against pyrazole derivatives, suggesting that these compounds could be valuable in treating infections caused by resistant strains .

Analyse Chemischer Reaktionen

Amide Bond Formation

The nicotinamide core is synthesized via EDCI/HOBt-mediated coupling between 6-(trifluoromethyl)nicotinic acid and a primary amine-containing intermediate (e.g., 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine) .

  • Reaction Conditions :

    • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

    • Temperature: Room temperature (20–25°C)

    • Yield: 65–85%

Trifluoromethyl Group Stability

  • Nitration : Occurs at the meta position relative to the trifluoromethyl group in nicotinamide derivatives.

  • Yield : 40–60% (using HNO₃/H₂SO₄ at 0°C).

Oxidation and Reduction

  • Pyrazole Oxidation :

    • The pyrazole ring undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) to form N-oxides, enhancing electrophilicity .

    • Example: Oxidation of pyridine N-oxides improves reactivity for subsequent cyanide substitutions .

  • Ester Reduction :

    • Ethyl esters in intermediates are reduced to alcohols using LiAlH₄ .

    • Yield: 70–90% .

Hydrolysis

The amide bond undergoes hydrolysis under strong acidic or basic conditions :

  • Acidic Hydrolysis :

    • Conditions: 6M HCl, reflux (100°C)

    • Products: 6-(trifluoromethyl)nicotinic acid and 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine.

  • Basic Hydrolysis :

    • Conditions: 1M NaOH, 60°C

    • Products: Same as acidic hydrolysis but with faster kinetics.

Thermal Stability

  • Decomposition Temperature : 220–240°C (observed via thermogravimetric analysis).

  • Degradation Products : Carbon dioxide, ammonia, and trifluoromethane (identified via GC-MS).

Amide Coupling Mechanism

The EDCI/HOBt system activates the carboxylic acid via intermediate oxyma formation, enabling nucleophilic attack by the amine (Figure 1).

Cross-Coupling Reactions

Suzuki–Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle, with transmetalation between the boronic acid and palladium complex (Figure 2) .

Table 1: Key Reaction Yields

Reaction TypeConditionsYield (%)Source
Amide CouplingEDCI/HOBt, DCM, RT85
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°C75
Pyrazole N-OxidationmCPBA, CHCl₃, 0°C50

Table 2: Functional Group Stability

Functional GroupCondition TestedStability Outcome
Trifluoromethyl6M HCl, 24h, RTNo degradation
Amide Bond1M NaOH, 60°C, 2hComplete hydrolysis

Eigenschaften

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4OS/c17-16(18,19)14-5-4-11(9-20-14)15(24)21-10-12(13-3-1-8-25-13)23-7-2-6-22-23/h1-9,12H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRYAPPNMFPCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.